molecular formula C9H8O B126680 Cinnamaldehyde CAS No. 14371-10-9

Cinnamaldehyde

Cat. No.: B126680
CAS No.: 14371-10-9
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Description

Cinnamaldehyde, also known as 3-phenylprop-2-enal, is an organic compound with the formula C₉H₈O. It is a pale yellow, viscous liquid that occurs naturally in the bark of cinnamon trees and other species of the genus Cinnamomum. This compound is responsible for the distinctive flavor and aroma of cinnamon. This compound is a phenylpropanoid that is naturally synthesized by the shikimate pathway .

Mechanism of Action

Target of Action

Cinnamaldehyde, a natural compound derived from cinnamon, has a broad pharmacological range, impacting various diseases through detailed mechanisms . It primarily targets the NF-κB pathway and modulates pro-inflammatory mediators . It also interacts with bacterial cells, inducing apoptosis in cancer cells .

Mode of Action

This compound operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It disrupts bacterial cells and induces apoptosis in cancer cells . It also demonstrates anti-inflammatory actions through downregulation of TNF-α, NF-κB, and COX-2 expressions and marked reduction in IL-1β, IL-6, IL-23, and IL-17 levels .

Biochemical Pathways

This compound affects various biochemical pathways. It primarily operates by inhibiting the NF-κB pathway . It also impacts the phenylpropanoid pathway . In cancer cells, it induces apoptosis by activating caspases and damaging mitochondrial function, inhibits tumor angiogenesis, and exhibits anti-proliferation, anti-inflammatory, and antioxidant properties .

Pharmacokinetics

This compound exhibits glucolipid lowering effects in diabetic animals by increasing glucose uptake and improving insulin sensitivity in adipose and skeletal muscle tissues, improving glycogen synthesis in the liver, restoring pancreatic islets dysfunction, and slowing gastric emptying rates . It also has the potential of metabolizing into cinnamyl alcohol and methyl cinnamate and cinnamic acid in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It enhances metabolic health by improving glucose uptake and insulin sensitivity . It offers cardiovascular protection through its anti-inflammatory and lipid-lowering effects . Additionally, it promotes autophagy in kidney disease management . In cancer cells, it induces apoptosis, inhibits tumor angiogenesis, and exhibits anti-proliferation, anti-inflammatory, and antioxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound decomposes to styrene because of oxidation as a result of bad storage or transport conditions. Styrene especially forms in high humidity and high temperatures . Therefore, the storage and transport conditions of this compound can significantly impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Cinnamaldehyde interacts with various enzymes, proteins, and other biomolecules. It is involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of flavonoids and phenolic acids . The interaction of this compound with these biomolecules contributes to its diverse biochemical effects .

Cellular Effects

This compound has been shown to influence cell function in various ways. It has been reported to possess anti-inflammatory, hypoglycemic, hypolipidemic, and neuroprotective functions . These effects are likely mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and likely involves multiple pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High-dose tube feeding of cinnamon leaf extract, which contains this compound, has been shown to improve Parkinson’s disease (PD) in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamaldehyde can be synthesized through several methods:

Industrial Production Methods: The most economical method for industrial production of this compound is through the steam distillation of cinnamon bark oil. This process involves heating the cinnamon bark with water vapor to evaporate the essential oils, which are then cooled and collected. The essential oil of cinnamon bark can contain up to 90% this compound .

Comparison with Similar Compounds

Cinnamaldehyde is unique due to its distinct flavor and aroma, as well as its wide range of biological activities. Similar compounds include:

This compound stands out due to its high reactivity and versatility in various applications, making it a valuable compound in multiple fields.

Properties

IUPAC Name

(E)-3-phenylprop-2-enal
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InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
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InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC=O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
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Record name Cinnamic aldehyde
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Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
Record name CINNAMALDEHYDE
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Flash Point

160 °F, 120 °C closed cup
Record name Cinnamic aldehyde
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Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
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Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
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Vapor Pressure

2.89X10-2 mm Hg at 25 °C
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Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS No.

14371-10-9, 104-55-2
Record name trans-Cinnamaldehyde
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Melting Point

-7.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Cinnamaldehyde
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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